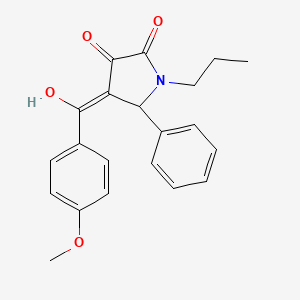

![molecular formula C15H9Cl2N5O3S B4581268 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4581268.png)

2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Vue d'ensemble

Description

This chemical is a complex organic compound incorporating elements from the benzisothiazolone and tetrazole families, indicative of a structure that could be relevant for various chemical reactions and potentially for the development of pharmaceuticals or materials with unique properties. The focus will be strictly on the scientific aspects of its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of such compounds often involves multi-step chemical reactions, starting from basic building blocks like dichlorophenyl derivatives and proceeding through a series of reactions that introduce the tetrazolyl and benzisothiazolone functionalities. For example, the synthesis could involve nucleophilic substitution reactions, followed by condensation processes to form the tetrazole ring, and finally, linking the core structures through methylene bridges (Ng et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds like 2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been elucidated using techniques such as X-ray crystallography, which reveals the precise arrangement of atoms within the molecule and the spatial orientation of its functional groups. These studies often show complex molecular geometries and interactions, such as hydrogen bonding or π-π interactions, that could influence the compound's reactivity and physical properties (Aydin et al., 2002).

Applications De Recherche Scientifique

Synthetic Pathways and Molecular Structures

New Routes to Benzothiophenes and Isothiazoles : Research has explored synthetic pathways leading to benzothiophenes and isothiazoles, highlighting the potential of certain compounds as intermediates in synthesizing a wide variety of heterocyclic compounds. These pathways demonstrate the versatility of benzisothiazolones and related compounds in organic synthesis, potentially contributing to material science, pharmaceuticals, and agrochemicals (Emayan et al., 1997).

Crystal Structures of Isothiazolones : The study of the crystal structures of isothiazolone derivatives provides insights into their molecular geometry and interactions. Understanding these structural details is crucial for the design of new compounds with desired physical and chemical properties, which can be applied in various research fields, including materials science (Ng et al., 1992).

Chemical Properties and Reactivity

Docking Studies and Molecular Interactions : Docking studies of tetrazole derivatives have been conducted to understand their orientation and interaction within specific active sites, such as enzymes. Although primarily focused on pharmaceutical applications, such insights are valuable for designing molecules with specific binding properties, applicable in biochemistry and molecular biology (Al-Hourani et al., 2015).

Synthesis and Conformational Analysis : The synthesis and conformational analysis of benzoxazole derivatives illustrate the importance of understanding molecular conformations for developing compounds with specific chemical and physical properties. Such research is fundamental in material science, catalysis, and the development of sensory materials (Saeed et al., 2021).

Advanced Materials and Catalysis

Palladium-Catalysed Reactions : Studies on the palladium-catalysed reduction of heteroaromatic compounds reveal the potential for developing new catalytic processes. These findings can inform the design of more efficient and selective catalysts for organic synthesis, impacting the pharmaceutical industry, petrochemical processing, and the synthesis of fine chemicals (Frija et al., 2005).

Photochromic and Fluorescence Properties : The study of photochromic and fluorescence switching properties of compounds related to benzisothiazoles highlights their potential in developing novel materials for optical storage, sensors, and fluorescence microscopy markers. Such materials could revolutionize data storage, sensing technologies, and bioimaging applications (Taguchi et al., 2011).

Propriétés

IUPAC Name |

2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N5O3S/c16-11-6-5-9(7-12(11)17)22-14(18-19-20-22)8-21-15(23)10-3-1-2-4-13(10)26(21,24)25/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBLRAXMQNLMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

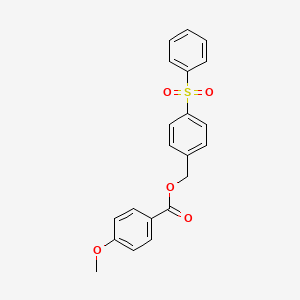

![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4581186.png)

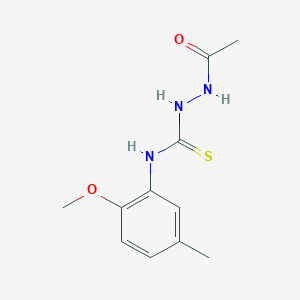

![N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)

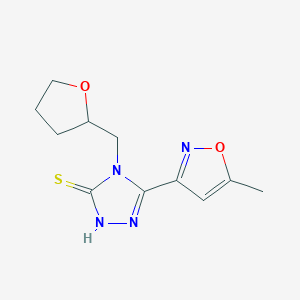

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)

![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)

![5-bromo-N-[3-(1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4581230.png)

![methyl {2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4581233.png)

![3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4581238.png)

![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)

![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)

![3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4581270.png)